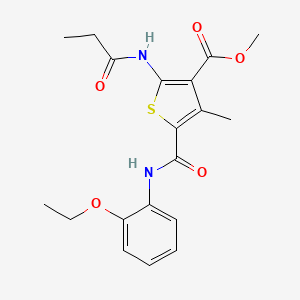amine](/img/structure/B12077969.png)
[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluorocyclohexyl)methylamine is an organic compound with the molecular formula C({10})H({19})F(_{2})N It features a cyclohexyl ring substituted with two fluorine atoms and a methyl group, which is further connected to an amine group via a propan-2-yl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Reductive Amination: The key step involves the reductive amination of 4,4-difluorocyclohexanone with isopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (4,4-Difluorocyclohexyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluorocyclohexyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(4,4-Difluorocyclohexyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
Mecanismo De Acción
The mechanism of action of (4,4-Difluorocyclohexyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug design.
Comparación Con Compuestos Similares
(4,4-Difluorocyclohexyl)methylamine can be compared with other fluorinated amines, such as:
(4-Fluorocyclohexyl)methylamine: Lacks one fluorine atom, which may affect its chemical reactivity and biological activity.
(4,4-Difluorocyclohexyl)methylamine: Has a different alkyl group attached to the amine, potentially altering its properties.
(4,4-Difluorocyclohexyl)methylamine: Similar structure but with an ethyl group, which may influence its pharmacokinetic profile.
The unique combination of the difluorocyclohexyl ring and the propan-2-yl amine group in (4,4-Difluorocyclohexyl)methylamine provides distinct advantages in terms of stability, reactivity, and potential biological activity.
Propiedades
Fórmula molecular |
C10H19F2N |
|---|---|
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
N-[(4,4-difluorocyclohexyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F2N/c1-8(2)13-7-9-3-5-10(11,12)6-4-9/h8-9,13H,3-7H2,1-2H3 |
Clave InChI |
AEPKVGFBIBQHJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1CCC(CC1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


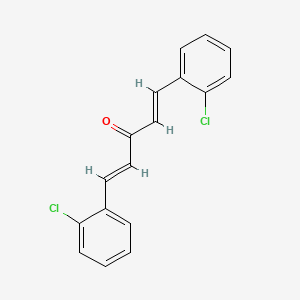
![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)
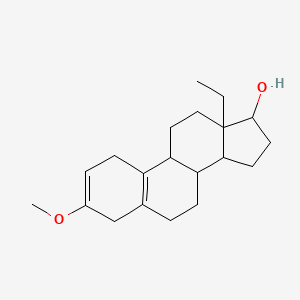

![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
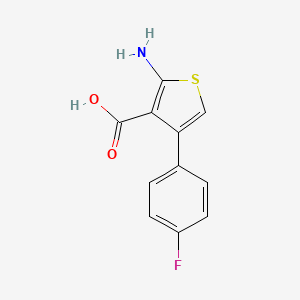
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)
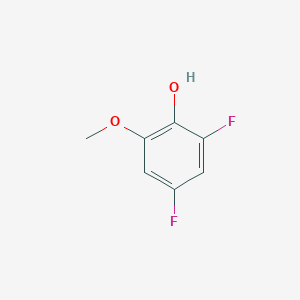

![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
